(2E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
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Description
Scientific Research Applications
Synthesis and Characterization
The compound (2E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives have been explored extensively in the field of chemical synthesis. Research has detailed the synthesis processes, structural characterizations, and properties of various analogs of this compound. For instance, Tayade and Waghmare (2016) focused on the isomerization of a series of similar compounds to create new chalcone moieties with potential applications in various fields, highlighting the significance of structural variations and their impacts on chemical properties (Tayade & Waghmare, 2016). Similarly, Salian et al. (2018) synthesized chalcone derivatives and analyzed their structures and intermolecular interactions using crystallography and Hirshfeld surface studies, indicating the importance of precise structural determination in understanding the properties and potential applications of such compounds (Salian et al., 2018).
Crystallographic and Vibrational Studies
Kumar et al. (2015) conducted a comprehensive study on the crystal growth, X-ray analysis, and vibrational spectral studies of a similar chalcone derivative. Their research involved density functional theory (DFT) to understand the electronic structure and properties, which are crucial for its potential applications in various fields (Kumar et al., 2015). Additionally, Najiya et al. (2014) also synthesized a related compound and performed a detailed study of its molecular structure, vibrational wavenumbers, and hyperpolarizability using HF and DFT methods, demonstrating the relevance of such studies in exploring the functional applications of these compounds (Najiya et al., 2014).
Nonlinear Optical (NLO) Properties
The potential of chalcone derivatives in nonlinear optical (NLO) applications has been a significant area of research. For example, Shruthi et al. (2017) synthesized a novel organic NLO material similar to the compound and examined its crystal structure and optical properties, highlighting the compound's potential in NLO applications (Shruthi et al., 2017). Raghavendra et al. (2017) also studied the structure-property relationship of a new NLO organic crystal derived from a similar compound, focusing on its optical power limiting applications, further underscoring the significance of these compounds in the field of photonics and optoelectronics (Raghavendra et al., 2017).
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO3/c1-21-11-6-7-13(17(10-11)22-2)16(20)9-8-12-14(18)4-3-5-15(12)19/h3-10H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRUFFYPROQUDJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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